

How to avoid microbial contamination in Bicine buffer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	<i>N,N-Bis(2-hydroxyethyl)glycine sodium salt</i>
Cat. No.:	B086438

[Get Quote](#)

Technical Support Center: Bicine Buffer

Topic: Best Practices for Preventing and Eliminating Microbial Contamination in Bicine Buffer

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of Bicine buffer for their experiments. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your research by preventing microbial contamination.

Introduction: Why Bicine Buffer is Susceptible to Contamination

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent widely used in biochemistry and molecular biology, particularly for applications requiring a stable pH in the 7.6 to 9.0 range.^{[1][2][3]} However, its organic nature and typical pH range can create a favorable environment for the growth of various bacteria and fungi.^[4] Microbial proliferation can degrade the buffer, alter its pH, and introduce contaminants like enzymes (nucleases, proteases) and endotoxins, which can severely compromise experimental results.^[5] A proactive approach to preventing contamination is therefore essential for reliable and reproducible research.

Troubleshooting Guide: Proactive Prevention and Reactive Elimination

This section provides a systematic approach to handling microbial contamination, from initial preparation to long-term storage.

I. Aseptic Preparation of Bicine Buffer

The most effective strategy to combat contamination is to prevent it from the very beginning.

Step-by-Step Protocol for Aseptic Buffer Preparation:

- Use High-Purity Reagents: Begin with high-purity Bicine powder and freshly prepared, high-purity water, such as distilled or deionized water.^[6] Using lower-grade water can be a primary source of initial microbial and ionic contamination.^[6]
- Dedicated and Clean Glassware: Use glassware that is exclusively dedicated to buffer preparation. Before use, wash it thoroughly with a laboratory-grade detergent, rinse extensively with purified water, and then sterilize it, for example, by autoclaving.
- Accurate pH Adjustment: After dissolving the Bicine powder, adjust the pH using high-quality acid or base (e.g., NaOH).^[7] Perform this step in a clean environment to minimize exposure to airborne contaminants. It is crucial to measure and adjust the pH at the temperature at which you will conduct your experiment, as the pKa of Bicine is temperature-dependent.^[5]
- Sterilization - The Critical Step: Post-preparation, the buffer must be sterilized to eliminate any microbes introduced during the process. The two most common methods are sterile filtration and autoclaving.^{[4][8]}
 - Sterile Filtration (Recommended):
 - Use a sterile filter with a 0.22 μm pore size. This is the standard for removing most common laboratory bacteria.^{[5][8]}
 - Perform the filtration in a sterile environment, such as a laminar flow hood, to prevent re-contamination.

- Collect the sterilized buffer into a pre-sterilized container.[\[5\]](#) This method is preferred as it avoids any potential degradation of buffer components from heat.[\[5\]](#)
- Autoclaving (Heat Sterilization):
 - Autoclaving uses high-pressure steam (typically at 121°C) to kill all microbes, including spores.[\[9\]](#)[\[10\]](#)
 - While Bicine is generally considered autoclavable, heat can sometimes cause chemical changes or lead to a pH shift in the buffer.[\[5\]](#)[\[11\]](#) It's advisable to check the pH of the buffer after it has cooled to room temperature.[\[12\]](#)
 - Ensure the container cap is slightly loose during autoclaving to allow for pressure equalization.

Table 1: Comparison of Sterilization Methods

Method	Mechanism	Pros	Cons	Best For
Sterile Filtration	Physical removal of microbes	Fast; suitable for heat-sensitive solutions. [5]	Does not remove viruses or endotoxins; risk of contamination post-filtration if not handled aseptically.	Buffers containing heat-labile components (e.g., vitamins, some salts).
Autoclaving	Kills microbes via high-pressure steam. [9]	Highly effective against bacteria, spores, and viruses; inexpensive. [9]	Can cause degradation of some reagents; may lead to pH shifts. [5] [13]	Simple, heat-stable buffer solutions.

II. Proper Storage to Maintain Sterility

Correct storage is crucial for preventing contamination after the buffer has been prepared and sterilized.

- Storage Container: Use sterile, tightly sealed containers to prevent airborne contaminants and evaporation from entering.[5][7][14] Storing the buffer in smaller, single-use aliquots is highly recommended to avoid contaminating the main stock.
- Storage Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended to slow down potential microbial growth.[5][15] For long-term storage (several months), freezing at -20°C is a viable option.[5][6]
- Labeling: Always label the container clearly with the buffer's name, concentration, preparation date, and the preparer's initials.[14]

III. Identifying and Dealing with Contamination

Despite best efforts, contamination can sometimes occur. Early detection is key to preventing compromised experiments.

Signs of Microbial Contamination:

- Visual Cues: The most obvious signs are turbidity (cloudiness), discoloration (e.g., a yellow tint), or the formation of sediment or precipitates in a buffer that should be clear.[5]
- pH Shift: A significant and unexpected deviation in the buffer's pH can be an indicator of microbial metabolic activity.[5]
- Inconsistent Results: If you observe inconsistency in your experimental outcomes when using a previously prepared buffer, it could be a sign of buffer degradation or contamination. [5]

Workflow for Suspected Contamination:

Caption: A decision workflow for troubleshooting suspected microbial contamination in Bicine buffer.

What to Do If Contamination is Confirmed:

- Do NOT "Rescue" the Buffer: It is not advisable to re-filter or re-autoclave a contaminated buffer. Microbial byproducts, such as endotoxins and enzymes, will not be removed and can interfere with experiments.

- Discard and Decontaminate: Discard the contaminated buffer according to your institution's biohazard waste procedures. Thoroughly clean and sterilize the container before any reuse.
- Investigate the Source: Conduct a thorough review of your preparation, sterilization, and storage procedures to identify the potential point of failure and prevent recurrence.[5]

Frequently Asked Questions (FAQs)

Q1: How long can I store sterile Bicine buffer?

- At 2-8°C (Refrigerated): Properly prepared and stored, Bicine buffer should be stable for up to 3 months.[5]
- At -20°C (Frozen): For long-term storage, aliquoting and freezing the buffer can extend its shelf life to 6 months or more.[5][6] It's important to avoid repeated freeze-thaw cycles as this can negatively impact the buffer's performance.[5][6]

Q2: I autoclaved my Bicine buffer, and the pH changed. Why did this happen?

A pH shift after autoclaving can be due to several factors. The high temperatures can cause the release of dissolved CO₂ from the solution, which can alter the pH.[13][16] Additionally, prolonged exposure to elevated temperatures can cause some chemical reactions or degradation of buffer components, which may produce or consume protons, leading to a pH change.[11][16] It is always recommended to check the pH of the buffer after it has cooled to room temperature and adjust if necessary in a sterile manner.

Q3: Can I add a preservative like sodium azide to my Bicine buffer?

Sodium azide can be added as a bacteriostatic agent, typically at a concentration of 0.02-0.05%, to inhibit microbial growth.[5][17] However, sodium azide is a potent inhibitor of many biological processes, as it disrupts the cytochrome electron transport chain.[17][18] Therefore, it must not be used if your experiments involve live cells or if it might interfere with your downstream applications.[17][18] Its compatibility must be verified before use.[5]

Q4: Is a 0.45 µm filter sufficient for sterile filtration?

While a 0.45 μm filter can remove most bacteria, the standard for sterilization in a laboratory setting is a 0.22 μm filter.^[5] This smaller pore size ensures the removal of a wider range of smaller bacteria, providing a higher degree of sterility for critical applications.

Q5: My Bicine powder appears clumpy and discolored. Is it still usable?

No. High-quality Bicine powder should be a white crystalline solid. If the powder is clumpy, discolored, or has an unusual odor, it suggests that it may have absorbed moisture or is degraded.^[14] Using compromised starting materials will likely lead to issues with buffer performance and stability, and it should be discarded.

References

- Hamilton Company. pH Drift from Autoclavation or SIP | Knowledge Center. Available from: [\[Link\]](#)
- Megazyme. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user?. Available from: [\[Link\]](#)
- bioWORLD. Bicine Buffer 0.5M, pH 9.0 (150-25-4). Available from: [\[Link\]](#)
- ResearchGate. What is the reason(s) for decreased pH after autoclaving?. Available from: [\[Link\]](#)
- Amerigo Scientific. PBS (1X) With sodium 0.1% Azide. Available from: [\[Link\]](#)
- ResearchGate. Does sodium azide in blocking solution or PBS is allowed for Lateral Flow Test development?. Available from: [\[Link\]](#)
- PubMed. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials. Available from: [\[Link\]](#)
- ResearchGate. Will there be a change in pH after autoclaving?. Available from: [\[Link\]](#)
- ResearchGate. Does autoclaving a buffer affect its pH?. Available from: [\[Link\]](#)
- Chemelectiva.com. Different sterilization methods used in the laboratory. Available from: [\[Link\]](#)

- Google Patents. CN102574085A - Methods and devices for sterilizing and holding buffering solution cartridges.
- SEPS Services. 5 Common Methods of Lab Sterilization. Available from: [[Link](#)]
- Quora. In culture media, how can one remedy the effect of pH change due to sterilization?. Available from: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. You are being redirected... [bio-world.com]
- 2. tribioscience.com [tribioscience.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. The sterilization treatment of biological buffers needs to be determined based on specific circumstances - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]
- 7. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 8. itwreagents.com [itwreagents.com]
- 9. westlab.com [westlab.com]
- 10. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the storage temperature for Bicine buffer? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 15. Introduction to the correct storage method of bicine buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PBS (1X) With sodium 0.1% Azide - Amerigo Scientific [amerigoscientific.com]
- To cite this document: BenchChem. [How to avoid microbial contamination in Bicine buffer]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086438#how-to-avoid-microbial-contamination-in-bicine-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com